molecular formula C9H8F3NO2 B13041843 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13041843
M. Wt: 219.16 g/mol
InChI Key: UVNOQQBTALNRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound that belongs to the class of fluorinated benzofurans. The trifluoromethoxy group is a unique substituent that has gained attention due to its significant impact on the chemical and biological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with trifluoromethyl hypofluorite (CF3OF) to introduce the trifluoromethoxy group. This reaction typically proceeds under mild conditions and yields a mixture of cis- and trans-isomers .

Another approach involves the use of propargyl alcohols, which undergo a reaction cascade comprising trans-diboration, regioselective acylation, cyclization, and dehydration to give trisubstituted furylboronic acid pinacol ester derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of metal-free one-flask synthesis. This approach integrates cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in one flask to produce multi-substituted furans, including this compound .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethoxy-substituted quinones, alcohols, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: The compound is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylfuran: Known for its antimalarial activity.

    3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

    2-Fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans: Used in various chemical syntheses.

Uniqueness

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the trifluoromethoxy group and the benzofuran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2

InChI Key

UVNOQQBTALNRDR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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